N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c1-24-12-13(19(27)25-9-4-2-3-5-10-25)11-16(20(24)28)23-18(26)17-14(21)7-6-8-15(17)22/h6-8,11-12H,2-5,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMZLVZRKOXYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC=C2F)F)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a diacid chloride under basic conditions.
Pyridinone Synthesis: The pyridinone moiety is often prepared via a condensation reaction between an appropriate ketone and an amine, followed by cyclization.
Coupling Reactions: The final compound is obtained by coupling the azepane and pyridinone intermediates with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and pyridinone moiety may facilitate binding to these targets, leading to modulation of their activity. The difluorobenzamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Core Structural Similarities
The compound shares the 2,6-difluorobenzamide backbone with several benzoylurea insecticides, including:
- Teflubenzuron: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide .
- Hexaflumuron: N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide .
- Diflubenzuron: N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide .
These analogs inhibit chitin synthesis in insects, disrupting molting and development. The 2,6-difluorobenzamide group is critical for binding to chitin synthase enzymes .
Key Structural Differences
The target compound diverges from classical benzoylureas through:
Comparison with Non-Benzoylurea Analogs
- D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide): Shares a pyridinone scaffold but incorporates a pyrrole carboxamide and benzodioxole group. D-19 is reported as a kinase inhibitor, highlighting how scaffold variations shift applications from agrochemical to pharmaceutical .
Predicted Mode of Action
Comparative Data Table
Biological Activity
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound combines an azepane ring, a dihydropyridine derivative, and a difluorobenzamide moiety, which may contribute to its pharmacological properties.
- Molecular Formula: C22H27N3O4
- Molecular Weight: 397.475 g/mol
- Purity: Typically around 95%
Structural Features
The compound's structure includes:
- An azepane ring : A seven-membered nitrogen-containing heterocycle.
- A dihydropyridine core : Known for its role in various biological activities.
- A difluorobenzamide moiety : Enhances lipophilicity and may improve binding affinity to biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits notable biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that compounds with similar structures may exhibit anticancer properties. The dihydropyridine core is often associated with the inhibition of cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The presence of the azepane and difluorobenzamide components suggests potential antimicrobial activity. Preliminary tests have indicated efficacy against certain bacterial strains, warranting further investigation into its mechanism of action.
Enzyme Inhibition
Compounds with similar frameworks have been reported to inhibit specific enzymes involved in metabolic pathways. Studies are ongoing to determine whether this compound can inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in inflammation and cancer progression.
Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. Here are some key findings:
Case Study 1: Antitumor Activity in Cell Lines
A study conducted on various human cancer cell lines demonstrated that derivatives of the compound exhibited cytotoxic effects. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of Staphylococcus aureus. Further research is needed to explore its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
